4-Phenylpiperidine-2,6-dione
Overview
Description
4-Phenylpiperidine-2,6-dione is a compound with the molecular formula C11H11NO2 . It is also known by other names such as 3-Phenylglutarimide and 4-Phenyl-2,6-piperidinedione .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A number of new 4-phenylpiperidine-2,6-diones bearing at the 1-position an ω- [4- (substituted phenyl)piperazin-1-yl]alkyl moiety were designed and synthesized .Molecular Structure Analysis
The molecular weight of 4-Phenylpiperidine-2,6-dione is 189.21 g/mol . The IUPAC name for this compound is 4-phenylpiperidine-2,6-dione . The InChI code is InChI=1S/C11H11NO2/c13-10-6-9 (7-11 (14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2, (H,12,13,14) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 189.078978594 g/mol . The topological polar surface area is 46.2 Ų .Scientific Research Applications
Drug Design and Synthesis
Piperidines, including 4-Phenylpiperidine-2,6-dione, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives, including 4-Phenylpiperidine-2,6-dione, are being utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers .
Antiviral Applications
Some alkyl derivatives of 3-phenylpiperidine-2,6-dione have shown moderate protection against certain viruses . This suggests potential antiviral applications for 4-Phenylpiperidine-2,6-dione and its derivatives .
Antimalarial Applications
Piperidine derivatives are also being utilized as antimalarial agents . This suggests that 4-Phenylpiperidine-2,6-dione could potentially be used in the development of new antimalarial drugs .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . This suggests potential applications for 4-Phenylpiperidine-2,6-dione in the treatment of microbial and fungal infections .
Analgesic and Anti-inflammatory Applications
Certain 2,4,6-trisubstituted-quinazoline derivatives bearing a piperidine moiety have shown higher analgesic effects than the standard drug indomethacin . This suggests potential analgesic and anti-inflammatory applications for 4-Phenylpiperidine-2,6-dione .
Anti-Alzheimer Applications
Piperidine derivatives are being utilized as anti-Alzheimer agents . This suggests that 4-Phenylpiperidine-2,6-dione could potentially be used in the development of new drugs for the treatment of Alzheimer’s disease .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . This suggests potential applications for 4-Phenylpiperidine-2,6-dione in the treatment of psychiatric disorders .
Mechanism of Action
Target of Action
4-Phenylpiperidine-2,6-dione is a synthetic compound that has been studied for its potential pharmacological applications
Mode of Action
Piperidine derivatives, which include 4-phenylpiperidine-2,6-dione, are known to interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
4-phenylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEGIQPEUGHGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161742 | |
Record name | Glutarimide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14149-31-6 | |
Record name | 3-Phenylglutarimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14149-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylglutarimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014149316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2, 4-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glutarimide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYLGLUTARIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN0063PS4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reported synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione?
A: The synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione represents the first reported preparation of this specific compound from a Baylis-Hillman adduct [, ]. This synthetic route provides access to a new class of methyleneglutarimide derivatives, which hold potential as Michael acceptors for further chemical transformations. This is significant because compounds containing the piperidine-2,6-dione (glutarimide) moiety are found in various biologically active compounds [, ].
Q2: What future research directions are suggested by these findings?
A: The successful synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione opens avenues for exploring its reactivity as a Michael acceptor [, ]. Further studies could investigate its potential applications in synthesizing more complex molecules and developing novel compounds with potential biological activity. Exploring the structure-activity relationships by modifying the substituents on the piperidine-2,6-dione ring could lead to compounds with improved pharmacological profiles.
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